molecular formula C9H12N4 B12831168 N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

Cat. No.: B12831168
M. Wt: 176.22 g/mol
InChI Key: QOBQHDFSJHQICB-UHFFFAOYSA-N
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Description

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an imidazole ring fused to a benzene ring with diamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene-1,3-diamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Polar solvents like ethanol or water

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity

    Automation: To control reaction parameters precisely

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring or the benzene ring, leading to different structural analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the benzene or imidazole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents, or acylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutics.

Medicine

Medically, derivatives of this compound are explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. Its ability to interact with biological macromolecules makes it a versatile scaffold in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the synthesis of polymers, dyes, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
  • N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine
  • N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in drug design and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H12N4/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H2,11,12,13)

InChI Key

QOBQHDFSJHQICB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=CC(=C2)N

Origin of Product

United States

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